![molecular formula C15H14N2O B2405940 [4-(Benzimidazol-1-ylmethyl)phenyl]methanol CAS No. 1710935-18-4](/img/structure/B2405940.png)
[4-(Benzimidazol-1-ylmethyl)phenyl]methanol
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Overview
Description
“[4-(Benzimidazol-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C15H14N2O . It is a benzimidazole derivative, a class of compounds known for their wide range of pharmacological properties .
Molecular Structure Analysis
Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety . The specific molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Copper(II) Complexes and Magnetic Interactions
A study by Mansour (2013) investigated the reaction of a similar benzimidazole derivative with copper(II) acetate, leading to the formation of a copper(II) complex. This complex exhibited significant anti-ferromagnetic interactions due to its molecular structure, suggesting potential applications in magnetic materials research (Mansour, 2013).
Synthesis of Benzimidazoles
Park et al. (2014) developed an environmentally-friendly method for synthesizing benzimidazoles, an important structural motif in various applications, using methanol and visible light. This method could be applied for the synthesis of derivatives like [4-(Benzimidazol-1-ylmethyl)phenyl]methanol (Park, Jung, & Cho, 2014).
Palladium(II) and Platinum(II) Complexes
Research by Ghani and Mansour (2011) focused on synthesizing Pd(II) and Pt(II) complexes containing benzimidazole ligands. These complexes were studied for their potential as anticancer compounds, highlighting the role of benzimidazole derivatives in medicinal chemistry (Ghani & Mansour, 2011).
Synthesis of Benzimidazo[1,2-c][1,2,3]thiadiazoles
Tumkevičius et al. (2003) explored the synthesis of a novel ring system, benzimidazo[1,2-c][1,2,3]thiadiazoles, from (1-Amino-1H-benzimidazol-2-yl)methanol. Such research highlights the versatility of benzimidazole derivatives in synthesizing new chemical structures (Tumkevičius et al., 2003).
PH Sensing in Basic Conditions
Rahman et al. (2018) synthesized an amidoxime containing benzimidazole derivative and studied its photophysical behavior, demonstrating its potential for pH sensing under basic conditions in solvents like methanol and DMSO (Rahman, Bhowmick, Nurnabi, & Molla, 2018).
Antimicrobial and Cytotoxicity Studies
Shankar et al. (2018) synthesized benzimidazole derivatives and evaluated their antimicrobial activity and cytotoxicity, contributing to the field of antimicrobial research (Shankar et al., 2018).
Future Directions
properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-10-13-7-5-12(6-8-13)9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11,18H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVEQIHURWLCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1710935-18-4 |
Source
|
Record name | {4-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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